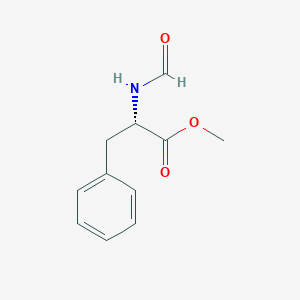

For-Phe-OMe

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (2S)-2-formamido-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHMCBWUQRAKEO-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426831 | |

| Record name | N-formylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-21-9 | |

| Record name | N-formylphenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The role of For-Phe-OMe in chemotaxis and neutrophil activation.

The following technical guide provides an in-depth analysis of N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe) and its structural analogs within the context of neutrophil chemotaxis and activation.

Given the specific nature of the compound (a dipeptide derivative lacking the canonical Methionine-Leucine sequence of the high-potency fMLP), this guide frames For-Phe-OMe as a critical tool for understanding the Structure-Activity Relationship (SAR) of the Formyl Peptide Receptor 1 (FPR1). It contrasts the molecule with the gold-standard agonist f-Met-Leu-Phe (fMLP) to elucidate the molecular determinants of neutrophil activation.

A Technical Guide to Formyl Peptide Receptor Ligand Specificity and Signaling

Executive Summary

The activation of neutrophils by N-formyl peptides is a cornerstone of the innate immune response. While N-Formyl-Met-Leu-Phe (fMLP) is the prototypical high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), structural analogs like N-Formyl-Phe-OMe (For-Phe-OMe) provide essential insights into the receptor's ligand-binding pocket.

This guide explores the mechanistic role of For-Phe-OMe, defining it not merely as a "weaker" agonist, but as a molecular probe that defines the minimal pharmacophore required for chemotaxis, superoxide generation, and degranulation. By analyzing the differential potency between fMLP and For-Phe-OMe, researchers can isolate the specific contributions of the methionine side chain and peptide backbone length to G-protein coupling efficiency.

Mechanistic Foundation: The FPR1 Signaling Cascade

To understand the utility of For-Phe-OMe, one must first master the signaling architecture it attempts to engage. The FPR1 is a G-protein coupled receptor (GPCR) that recognizes the N-formyl group—a hallmark of bacterial protein synthesis.

The Ligand-Receptor Interface

The FPR1 binding pocket is highly stereoselective. High-affinity binding (

-

N-Formyl Group: Essential for hydrogen bonding deep within the receptor transmembrane bundle.

-

Methionine Side Chain: Provides critical hydrophobic bulk at position 1.

-

Leucine-Phenylalanine Spacer: Orients the C-terminal phenylalanine for pi-stacking interactions.

For-Phe-OMe , lacking the methionine and the leucine spacer, acts as a low-affinity probe . It retains the formyl group (the "key") but lacks the hydrophobic "teeth" (Met/Leu) required to fully stabilize the receptor's active conformation. This makes it an invaluable tool for studying partial agonism and receptor desensitization .

Visualization of the Signaling Pathway

The following diagram illustrates the cascade activated by formyl peptides. Note that while fMLP triggers this fully, For-Phe-OMe often fails to sustain the Calcium flux required for full degranulation.

Caption: The FPR1 signaling cascade.[1] High-potency agonists (fMLP) drive the pathway to Actin/NADPH activation. Low-potency analogs (For-Phe-OMe) may dissociate before inducing the sustained Calcium flux necessary for superoxide generation.

Structure-Activity Relationship (SAR) Analysis

The comparison between For-Phe-OMe and fMLP is a masterclass in molecular pharmacology. The table below summarizes the critical differences in their biological activity.

Comparative Potency Data

Note: Values are approximate representatives derived from consensus literature on neutrophil FPR1 binding.

| Feature | f-Met-Leu-Phe (fMLP) | For-Phe-OMe | Structural Implication |

| Receptor Affinity ( | ~ 0.5 - 10 nM | > 10,000 nM (Low) | The Met-Leu sequence is critical for high-affinity binding. |

| Chemotaxis ( | ~ 1 nM | ~ 10 - 100 µM | For-Phe-OMe requires 1000x concentration to induce migration. |

| Superoxide Generation | Potent Inducer | Weak / Transient | Short residence time on the receptor prevents full NADPH oxidase assembly. |

| Lipophilicity | Moderate | High (Methyl Ester) | The methyl ester (OMe) increases membrane permeability but does not compensate for the loss of the peptide backbone. |

| Primary Use | Gold Standard Agonist | SAR Probe / Negative Control | Used to verify specificity of fMLP responses. |

The "Methyl Ester" Modification

The -OMe (methyl ester) group on the C-terminus of For-Phe-OMe serves a specific purpose in experimental design:

-

Charge Neutralization: It removes the negative charge of the carboxyl group, preventing electrostatic repulsion at the membrane surface.

-

Hydrophobicity: It mimics the hydrophobic character of the Phenylalanine residue in fMLP, but without the correct spatial orientation provided by the Leucine spacer.

Experimental Protocols

To validate the role of For-Phe-OMe in your specific system, the following self-validating protocols are recommended. These assays allow you to distinguish between chemotaxis (migration) and activation (oxidative burst), which often have different threshold requirements.

Protocol A: Neutrophil Chemotaxis (Boyden Chamber)

Objective: Determine the

Materials:

-

Freshly isolated human neutrophils (

cells/mL in HBSS). -

Boyden Chamber (or Transwell system) with 3 µm pore size.

-

Agonist 1: fMLP (Stock: 10 mM in DMSO).

-

Agonist 2: For-Phe-OMe (Stock: 10 mM in DMSO).

Workflow:

-

Preparation: Dilute agonists in HBSS + 0.1% BSA. Prepare a log-scale dilution series (

M to -

Loading: Place 200 µL of agonist solution in the lower wells.

-

Cell Addition: Place 100 µL of neutrophil suspension in the upper inserts.

-

Incubation: Incubate for 45–60 minutes at 37°C / 5% CO2.

-

Quantification:

-

Remove non-migrated cells from the top of the filter.

-

Fix and stain migrated cells (e.g., Diff-Quik).

-

Count cells in 5 random high-power fields (HPF).

-

Validation Check:

-

Positive Control: fMLP at

M should show maximal migration (approx. 200-300% of baseline). -

Negative Control: Buffer only (Random migration).

-

Expected Result: For-Phe-OMe will likely show a right-shifted curve, requiring micromolar (

M) concentrations to elicit migration comparable to nanomolar fMLP.

Protocol B: Superoxide Anion Generation (Cytochrome C Reduction)

Objective: Assess the ability of For-Phe-OMe to trigger the oxidative burst.

Mechanism: Activated neutrophils release superoxide (

Workflow:

-

Reaction Mix:

- Neutrophils/mL.

-

100 µM Cytochrome C (Type III).

-

Agonist (fMLP vs For-Phe-OMe).

-

Blank: Include a parallel set with Superoxide Dismutase (SOD) (300 U/mL) to prove specificity.

-

Measurement: Kinetic read at 550 nm every 30 seconds for 10 minutes at 37°C.

-

Calculation:

Critical Insight: For-Phe-OMe often fails to induce significant superoxide generation even at concentrations that induce chemotaxis. This phenomenon—chemotaxis without degranulation —is characteristic of weak agonists that cannot sustain the signaling duration required for NADPH oxidase assembly.

Synthesis and Troubleshooting

Solubility Issues

For-Phe-OMe is highly hydrophobic due to the methyl ester and phenyl ring.

-

Solvent: Dissolve strictly in 100% DMSO or DMF.

-

Aqueous Dilution: Do not dilute into aqueous buffer until the moment of use. "Crashing out" (precipitation) is common at concentrations >100 µM in PBS.

Distinguishing "For-Phe-OMe" from "fMLP-OMe"

A common error in literature search and procurement is confusing For-Phe-OMe (Dipeptide derivative) with f-Met-Leu-Phe-OMe (Tripeptide derivative).

-

f-Met-Leu-Phe-OMe: Highly potent, often more potent than fMLP due to increased lipophilicity.

-

For-Phe-OMe: Weak/Inactive.

-

Action: Verify the CAS number and molecular weight before ordering. For-Phe-OMe MW

207.2 g/mol . fMLP MW

References

-

Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.[2][3][4] Proceedings of the National Academy of Sciences, 72(3), 1059–1062. Link

-

Showell, H. J., Freer, R. J., Zigmond, S. H., et al. (1976). The structure-activity relations of synthetic peptides as chemotactic factors and inducers of lysosomal enzyme secretion for neutrophils. Journal of Experimental Medicine, 143(5), 1154–1169. Link

-

Freer, R. J., Day, A. R., Radding, J. A., et al. (1980). Further studies on the structural requirements for synthetic peptide chemoattractants. Biochemistry, 19(11), 2404–2410. Link

-

Panaro, M. A., & Mitolo, V. (1999). Cellular responses to formyl peptides: A review. Immunopharmacology and Immunotoxicology, 21(3), 397-419. Link

-

Dahlgren, C., Gabl, M., Holdfeldt, A., et al. (2016). Basic characteristics of the neutrophil receptors for formyl peptides. European Journal of Pharmacology, 785, 155-164. Link

Sources

- 1. N-formyl-methionyl-leucyl-phenylalanine (fMLP) promotes osteoblast differentiation via the N-formyl peptide receptor 1-mediated signaling pathway in human mesenchymal stem cells from bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural and functional characterization of the human formyl peptide receptor ligand-binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-formyl-L-methionyl-L-leucyl-L-phenylalanine (CHEBI:53490) [ebi.ac.uk]

Technical Monograph: Chemical Properties and Stability of Fmoc-Phe-OH

This technical guide provides an in-depth analysis of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), focusing on its physicochemical stability, handling protocols, and critical role in Solid Phase Peptide Synthesis (SPPS).

Executive Summary & Strategic Utility

Fmoc-Phe-OH (CAS: 35661-40-6) is the standard L-phenylalanine building block for Fmoc-strategy SPPS. Unlike its phenylglycine (Phg) analogs, Fmoc-Phe-OH exhibits high configurational stability; however, its hydrophobic benzyl side chain introduces specific solubility constraints and aggregation risks during peptide assembly. This guide details the mechanistic underpinnings of its stability, optimal storage parameters to prevent hydrolysis, and validated protocols for purity assessment.[1]

Chemical Profile & Physicochemical Properties

The following data aggregates standard specifications from high-purity (>99%) commercial lots.

| Property | Specification | Technical Insight |

| IUPAC Name | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine | |

| Molecular Formula | C₂₄H₂₁NO₄ | |

| Molecular Weight | 387.43 g/mol | |

| CAS Number | 35661-40-6 | |

| Appearance | White to off-white crystalline powder | Yellowing indicates potential Fmoc cleavage or oxidation.[2][3][4] |

| Melting Point | 180 – 187 °C | Sharp range indicates high purity; broad range suggests moisture/impurities. |

| Optical Rotation | [α]₂₀/D = -38 ± 3° (c=1, DMF) | Critical for confirming L-enantiomer identity.[4] |

| Solubility | Soluble in DMF, NMP, DMSO | Insoluble in water. Hydrophobic side chain requires polar organic solvents.[1] |

| Purity (HPLC) | ≥ 99.0% | Major impurities: Fmoc-β-Ala-OH, Fmoc-Phe-Phe-OH.[3] |

| Enantiomeric Purity | ≥ 99.8% | Essential to prevent diastereomeric impurities in final peptides. |

Stability Analysis & Degradation Mechanisms

Solid-State Stability

Fmoc-Phe-OH is chemically stable for >2 years when stored at 2–8°C in a desiccated, dark environment.

-

Moisture Sensitivity: While less hygroscopic than Fmoc-Arg(Pbf)-OH, prolonged exposure to humidity can hydrolyze the Fmoc-carbamate linkage over time, releasing free Phenylalanine.

-

Photostability: The fluorenyl group is UV-active but generally stable under ambient light. However, long-term exposure to direct UV can induce photo-oxidation.

Solution Stability & Base Sensitivity

In solution (DMF/NMP), Fmoc-Phe-OH is stable for 24–48 hours at room temperature.

-

Base-Catalyzed Degradation: The Fmoc group is designed to be base-labile.[1] Contact with primary or secondary amines (e.g., Piperidine, Morpholine) triggers rapid

-elimination. -

Racemization Risk: Unlike Phenylglycine (Phg), Phenylalanine (Phe) is resistant to racemization during standard activation (e.g., DIC/HOBt). However, over-activation (using strong bases like DBU or prolonged heating >50°C) can promote proton abstraction at the

-carbon via an oxazolone intermediate.

Mechanism of Fmoc Deprotection

Understanding the deprotection mechanism is vital for troubleshooting "difficult sequences" where premature deprotection might occur.

Figure 1: The β-elimination mechanism of Fmoc removal. The formation of Dibenzofulvene (DBF) is the rate-limiting step, driven by the acidity of the fluorenyl ring proton.

Validated Experimental Protocols

Quality Control: HPLC Purity Analysis

This protocol separates Fmoc-Phe-OH from potential contaminants like free Fmoc-OSu or dipeptides.

Reagents:

-

Mobile Phase A: 0.1% TFA in HPLC-grade Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

Methodology:

-

Sample Prep: Dissolve 1 mg Fmoc-Phe-OH in 1 mL Methanol/ACN (1:1). Sonicate if necessary.[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Fmoc absorption) and 220 nm (peptide bond/phenyl ring).

-

Gradient:

-

0–1 min: 30% B (Isocratic)

-

1–20 min: 30% → 90% B (Linear Gradient)

-

20–25 min: 90% B (Wash)

-

Acceptance Criteria: Main peak retention time approx. 12–15 min (system dependent). Area % > 99.0%.[1][3][6][7]

Solubility & Stock Solution Preparation (for SPPS)

Fmoc-Phe-OH is hydrophobic.[1][4][8] Improper dissolution leads to resin channel blockage.

-

Solvent Choice: Use anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).

-

Concentration: Standard concentration for automated synthesizers is 0.2 M to 0.5 M .

-

Procedure:

-

Weigh Fmoc-Phe-OH (e.g., 1.94 g for 10 mL of 0.5 M solution).

-

Add 80% of calculated DMF volume.

-

Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless.

-

Make up to final volume.

-

Note: If solution appears cloudy, do not use. Filter through 0.45 µm PTFE filter if minor particulates persist, but significant cloudiness indicates moisture contamination.

-

Troubleshooting & Best Practices

Handling "Difficult" Sequences

The hydrophobicity of the Phenylalanine side chain can cause aggregation in the growing peptide chain (β-sheet formation).

-

Symptom: Incomplete coupling of the next amino acid after Phe.

-

Solution: Use "Magic Mixture" solvents (e.g., DMF/DCM/Triton X-100) or double-coupling protocols.

Racemization Control

While Phe is stable, racemization can be induced if activation is performed in the presence of excess base for long periods.[9]

Figure 2: Pathway of base-induced racemization via oxazolone formation. To mitigate this, maintain low base equivalents (1:2 base:amino acid) during activation.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 100105: Fmoc-Phe-OH. Retrieved February 11, 2026, from [Link]

-

Steinauer, R., et al. (2012). Racemisation of N-Fmoc phenylglycine vs Phenylalanine under microwave-SPPS. European Peptide Society. Retrieved February 11, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-Phe-OH | 35661-40-6 [amp.chemicalbook.com]

- 3. Fmoc-Phe-OH Novabiochem 35661-40-6 [sigmaaldrich.com]

- 4. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Phe-OH [cem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Methodological & Application

Application Note: Protocol for Synthesizing and Evaluating fMLF-OMe Analogues

This Application Note is structured to provide a high-fidelity, reproducible workflow for the synthesis and biological characterization of N-formyl-Met-Leu-Phe-OMe (fMLF-OMe) and its structural analogues. It is designed for researchers investigating neutrophil chemotaxis, G-protein coupled receptor (GPCR) signaling (specifically FPR1/FPR2), and anti-inflammatory drug discovery.

Introduction & Scientific Rationale

The tripeptide N-formyl-Met-Leu-Phe (fMLF) is the prototypical pathogen-associated molecular pattern (PAMP) used to study innate immunity. It binds to the Formyl Peptide Receptor 1 (FPR1) on neutrophils, triggering a cascade of calcium mobilization, superoxide production, and chemotaxis.

Why fMLF-OMe Analogues? While fMLF is the gold standard, the C-terminal methyl ester (-OMe ) and other side-chain analogues are critical for:

-

Structure-Activity Relationship (SAR) Studies: The hydrophobic methyl ester alters receptor binding affinity and prevents C-terminal degradation by carboxypeptidases.

-

Membrane Permeability: Increased lipophilicity allows for studies involving intracellular receptor pools.

-

Biased Signaling: Specific analogues can decouple chemotaxis from superoxide production, a key goal in developing anti-inflammatory therapeutics that preserve immune surveillance.

This protocol details a hybrid Solid-Phase/Solution-Phase strategy . We utilize Fmoc-Solid Phase Peptide Synthesis (SPPS) for the peptide backbone and N-formylation, followed by solution-phase esterification. This approach is superior to direct solution-phase synthesis for generating libraries of analogues efficiently.

Chemical Synthesis Protocol

A. Strategic Overview

We employ Fmoc chemistry on Wang resin . The N-terminal formyl group is introduced on-resin to prevent side reactions common in solution-phase formylation. The C-terminal methyl ester is generated post-cleavage to ensure high purity and yield.

B. Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| Wang Resin | Pre-loaded with Fmoc-Phe (0.6-0.8 mmol/g) | Solid support |

| Fmoc-Amino Acids | Fmoc-Leu-OH, Fmoc-Met-OH | Building blocks |

| Coupling Agents | HBTU / HOBt (or DIC/Oxyma) | Amide bond formation |

| Formylating Agent | Formic Acid (98%) + DIC | N-terminal capping |

| Cleavage Cocktail | TFA / TIS / H₂O (95:2.5:2.[1][2]5) | Resin cleavage |

| Methylation | Thionyl Chloride (SOCl₂) / Methanol | C-terminal esterification |

C. Step-by-Step Synthesis Workflow

Phase 1: Peptide Assembly (SPPS)

-

Resin Swelling: Swell 200 mg of Fmoc-Phe-Wang resin in DMF for 30 min.

-

Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling 1 (Leu):

-

Coupling 2 (Met): Repeat deprotection and coupling with Fmoc-Met-OH. Critical: Use fresh reagents to prevent Methionine oxidation.

Phase 2: On-Resin N-Formylation (The "Expert" Step)

Standard acetylation protocols (Acetic Anhydride) will fail here. You must use Formic Acid.

-

Deprotect the N-terminal Fmoc group (20% Piperidine). Wash thoroughly.[3]

-

Prepare Active Formyl Donor:

-

In a separate vial, mix Formic Acid (10 eq) and DIC (10 eq) in minimal DMF.

-

Incubate at 0°C for 15 minutes to form the reactive O-formylisourea intermediate.

-

-

Reaction: Add the mixture to the resin. Shake for 2 hours at RT (or overnight at 4°C for highest fidelity).

-

QC Check: Perform a Kaiser Test. It should be negative (colorless beads), indicating complete N-capping.

Phase 3: Cleavage & C-Terminal Methylation

-

Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

-

Note: Triisopropylsilane (TIS) is mandatory to scavenge cations and protect the Methionine sulfur.

-

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether. Centrifuge and dry the crude fMLF-OH .

-

Esterification (Methylation):

-

Dissolve crude fMLF-OH in dry Methanol (MeOH) .

-

Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (2-3 eq).

-

Stir at RT for 4 hours.

-

Evaporate solvent to yield fMLF-OMe .

-

D. Purification & Validation

-

HPLC: C18 Reverse Phase column. Gradient: 10-90% Acetonitrile in Water (0.1% TFA).

-

Mass Spec: ESI-MS. Expected [M+H]+ for fMLF-OMe: ~451.2 Da.

-

Purity: Must be >95% for biological assays to rule out endotoxin-like effects from impurities.

Biological Evaluation: Neutrophil Protocols

A. Human Neutrophil Isolation

Principle: Gentle separation is vital. Activated neutrophils (by rough handling) will ruin the assay.

-

Blood Collection: Venous blood into Heparin or EDTA tubes.

-

Dextran Sedimentation: Mix blood 1:1 with 3% Dextran T-500 in saline. Let stand 20 min at RT. Collect the leukocyte-rich supernatant.

-

Density Gradient: Layer supernatant over Ficoll-Paque (1.077 g/mL) . Centrifuge 400 x g, 30 min, brake OFF .

-

Lysis: Discard PBMC layer. Resuspend pellet (PMNs + RBCs) in hypotonic lysis buffer for 30 sec, then restore isotonicity immediately.

-

Wash: Resuspend in HBSS (Ca2+/Mg2+ free) to prevent aggregation.

B. Functional Assay: Calcium Mobilization

This assay detects immediate G-protein signaling (Gαi).

-

Loading: Incubate neutrophils (5 x 10⁶/mL) with Fluo-4 AM (2 µM) for 30 min at 37°C.

-

Baseline: Aliquot into a 96-well black plate. Measure baseline fluorescence (Ex 494 / Em 516).

-

Stimulation: Inject fMLF-OMe analogue (range 0.1 nM – 1 µM).

-

Readout: Record peak fluorescence intensity.

-

Control: Native fMLF (Positive), DMSO (Negative).

-

Expectation: fMLF-OMe typically shows an EC50 comparable to fMLF but may exhibit altered desensitization kinetics.

-

Visualization of Workflows

Diagram 1: Synthesis Pathway

A logical flow from resin loading to final esterified product.

Caption: Hybrid Solid-Phase/Solution-Phase synthesis strategy for fMLF-OMe analogues.

Diagram 2: Neutrophil Activation Cascade

Mechanism of action for the synthesized analogues.

Caption: FPR1 signaling pathway activated by fMLF analogues leading to chemotaxis.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield of Formylation | Formic acid decomposition or weak activation. | Pre-activate Formic Acid with DIC at 0°C for 15 min before adding to resin. Do not use heat. |

| Methionine Oxidation | Exposure to air/oxidants during cleavage. | Always use TIS (Triisopropylsilane) or EDT in the cleavage cocktail. Keep crude peptide under Nitrogen. |

| Incomplete Methylation | Water in Methanol. | Use anhydrous MeOH. Perform reaction under inert atmosphere (Ar/N2). |

| Neutrophil Clumping | Activation during isolation.[6][7][8] | Keep all buffers Ca2+/Mg2+ free until the assay starts. Keep cells at RT (cold can sometimes prime them).[7] |

References

-

Solid Phase Formylation of N-Terminus Peptides. Molecules, 2016.[1][5] [Link] Citation for: On-resin formylation protocol using Formic Acid/DIC.

-

Design, Synthesis and Characterization of fMLF-Mimicking AApeptides. Journal of Peptide Science, 2015.[9] [Link] Citation for: Biological comparison of fMLF analogues and calcium mobilization assays.

-

Isolation and Functional Analysis of Human Neutrophils. Current Protocols in Immunology, 2015. [Link] Citation for: Standard Dextran/Ficoll isolation techniques.

-

Novel chemotactic For-Met-Leu-Phe-OMe (fMLF-OMe) analogues. Bioorganic & Medicinal Chemistry, 2009.[10] [Link] Citation for: Specific synthesis and evaluation of OMe derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solid Phase Formylation of N-Terminus Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for the isolation of human neutrophil-derived extracellular vesicles for characterization and functional experimentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel chemotactic For-Met-Leu-Phe-OMe (fMLF-OMe) analogues based on met residue replacement by 4-amino-proline scaffold: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing Enzyme Active Sites with For-Phe-OMe: A High-Precision Application Note

Executive Summary & Mechanistic Rationale

N-Formyl-L-phenylalanine methyl ester (For-Phe-OMe) is a specialized substrate analog primarily used to probe the S1 hydrophobic specificity pocket of serine proteases, most notably

While chromogenic substrates (like N-Succinyl-Ala-Ala-Pro-Phe-pNA) are popular for high-throughput screening due to their color release, For-Phe-OMe offers distinct advantages for mechanistic enzymology and structural biology :

-

Minimal Steric Bulk: The N-formyl group minimizes non-specific interactions at the S2-S3 subsites, isolating the kinetics of the S1-P1 interaction.

-

Structural Rigidity: It is frequently used in X-ray crystallography soaking experiments to map the active site geometry of chymotrypsin-like enzymes.

-

Ester vs. Amide Hydrolysis: As an ester, For-Phe-OMe is hydrolyzed via the same acyl-enzyme intermediate as peptide bonds but often with a rate-limiting deacylation step, allowing for the accumulation and study of the acyl-enzyme complex.

The Catalytic Pathway

The hydrolysis of For-Phe-OMe follows the classical Ping-Pong Bi-Bi mechanism (Uni-Bi for hydrolysis). The Phenylalanine side chain anchors in the hydrophobic S1 pocket, positioning the carbonyl carbon for nucleophilic attack by the catalytic Serine-195.

Figure 1: The catalytic cycle of For-Phe-OMe hydrolysis. The ester bond cleavage releases methanol (P1) rapidly, leaving the N-Formyl-Phe-Enzyme intermediate (Acyl), which is then hydrolyzed by water.

Experimental Protocols

Unlike substrates with high extinction coefficients (e.g., p-nitroanilides), For-Phe-OMe hydrolysis produces products (Methanol and N-Formyl-Phenylalanine) with weak UV absorbance differences compared to the substrate. Therefore, High-Performance Liquid Chromatography (HPLC) is the recommended method for precision (Protocol A), while Potentiometric Titration (pH-Stat) is the gold standard for real-time kinetics (Protocol B).

Protocol A: RP-HPLC Discontinuous Kinetic Assay

Best for: Drug development, inhibitor screening, and precise product quantification.

Reagents & Preparation

-

Substrate Stock (50 mM): Dissolve For-Phe-OMe in 100% DMSO. Note: Ensure DMSO is anhydrous to prevent spontaneous hydrolysis.

-

Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

-

Quenching Solution: 10% Acetic Acid or 1% TFA.

-

Internal Standard: N-Acetyl-L-Tryptophan (optional, for normalization).

Workflow

-

Equilibration: Pre-incubate 980 µL of Buffer at 25°C in a thermomixer.

-

Enzyme Addition: Add enzyme (e.g., 10-50 nM final concentration) and incubate for 2 minutes.

-

Initiation: Add 20 µL of Substrate Stock (Final [S] = 1 mM). Vortex briefly.

-

Sampling: At defined time points (e.g., 0, 2, 5, 10, 20 min), remove 100 µL aliquots.

-

Quenching: Immediately mix aliquot with 50 µL Quenching Solution to stop the reaction.

-

Analysis: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

HPLC Conditions

| Parameter | Setting |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 214 nm |

Data Output: Integrate the peak area of the product (N-Formyl-Phe, elutes earlier) vs. substrate (For-Phe-OMe, elutes later).

Protocol B: Potentiometric (pH-Stat) Assay

Best for: Determining

Principle: Hydrolysis of the ester bond releases a proton (

Workflow

-

Setup: Calibrate pH electrode at pH 7.0 and 4.0. Fill burette with 0.01 M NaOH (standardized).

-

Reaction Vessel: Add 5.0 mL of 5 mM CaCl₂ (unbuffered) to the thermostated vessel (25°C).

-

Substrate: Add For-Phe-OMe (dissolved in minimal methanol/DMSO) to reach 1–10 mM.

-

Blank Rate: Monitor background acid release (spontaneous hydrolysis) for 2 minutes.

-

Initiation: Add Enzyme.

-

Measurement: Record the volume of NaOH added over time to maintain pH 7.8.

Calculation:

Data Analysis & Interpretation

To determine the specificity constant (

Typical Kinetic Parameters (Chymotrypsin @ pH 7.8)

| Parameter | Value Range | Interpretation |

| 1.0 - 5.0 mM | Indicates affinity of the S1 pocket for the Phe side chain. | |

| 50 - 100 | Turnover number. High for esters compared to amides. | |

| Catalytic efficiency. |

Diagnostic Graphing

Plot Initial Velocity (

Figure 2: Data processing workflow for extracting kinetic constants.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, every experiment must include internal controls.

| Issue | Probable Cause | Corrective Action |

| High Background Rate | Spontaneous hydrolysis of ester. | Ensure pH is not > 8.0. Use fresh substrate stock. Subtract blank rate from enzyme rate. |

| No Activity | Enzyme denaturation or DMSO inhibition. | Keep DMSO < 5% (v/v). Verify enzyme activity with a standard chromogenic substrate (e.g., BTEE) first. |

| Non-Linear Rates | Product inhibition or substrate depletion. | Measure only the initial 10% of conversion. Add product (N-Formyl-Phe) to test for inhibition. |

| Solubility Issues | Hydrophobic nature of For-Phe-OMe. | Dissolve in 100% DMSO first, then dilute rapidly into vortexing buffer. |

Validation Step: Use TPCK (N-Tosyl-L-phenylalanine chloromethyl ketone) , an irreversible inhibitor of Chymotrypsin. Pre-incubation of the enzyme with TPCK should abolish activity against For-Phe-OMe. If activity remains, it is due to contamination by other proteases or non-enzymatic hydrolysis.

References

-

Bender, M. L., et al. (1964). "The Mechanism of Action of α-Chymotrypsin." Journal of the American Chemical Society.

-

Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews.

-

Sigma-Aldrich. "Enzymatic Assay of α-Chymotrypsin using BTEE." Technical Bulletin.

-

Hummel, B. C. (1959).[1] "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology.

-

Wilcox, P. E. (1970). "Chymotrypsinogens — chymotrypsins." Methods in Enzymology.

Sources

Application Notes and Protocols for Bacterial Chemotaxis Assay Using N-Formyl-L-phenylalanyl-L-methionine (For-Phe-OMe)

Introduction: The Essence of Bacterial Navigation

Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is a fundamental behavior crucial for survival and pathogenesis. It allows bacteria to seek out nutrients, evade toxic substances, and colonize hosts. This intricate process is orchestrated by a sophisticated signal transduction system that modulates the rotation of bacterial flagella. Understanding and quantifying chemotaxis is paramount in microbiology, drug development, and environmental science. N-formylated peptides, such as N-Formyl-L-phenylalanyl-L-methionine (For-Phe-OMe), are potent chemoattractants for various cell types, including bacteria, as they mimic the N-termini of bacterial proteins.[1][2] This document provides a comprehensive guide for researchers on the principles and practical execution of bacterial chemotaxis assays using For-Phe-OMe as a chemoattractant.

The Molecular Compass: Bacterial Chemotaxis Signaling

The bacterial chemotaxis pathway is a well-conserved two-component signal transduction system.[3] It begins with the detection of chemoeffectors by transmembrane chemoreceptors known as Methyl-accepting Chemotaxis Proteins (MCPs).[4] The binding of an attractant, such as For-Phe-OMe, to the periplasmic domain of an MCP initiates a conformational change that is propagated across the cell membrane.

This change inhibits the autophosphorylation of the histidine kinase CheA, which is associated with the MCP via the coupling protein CheW.[5] In the absence of an attractant, CheA autophosphorylates and subsequently transfers the phosphoryl group to the response regulator CheY.[5] Phosphorylated CheY (CheY-P) is the key signaling molecule that binds to the flagellar motor switch complex (composed of proteins like FliG, FliM, and FliN), inducing a switch from counter-clockwise (CCW) to clockwise (CW) rotation.[6] CCW rotation results in smooth, forward swimming ("runs"), while CW rotation leads to a reorientation of the cell ("tumbles").[6]

When an attractant binds to the MCP, the inhibition of CheA phosphorylation leads to a decrease in the intracellular concentration of CheY-P.[7] This favors CCW flagellar rotation, resulting in longer runs and, consequently, a net movement up the attractant gradient. An adaptation mechanism, involving the methylation and demethylation of MCPs by the enzymes CheR and CheB, respectively, allows the cell to reset its sensitivity to the ambient chemoattractant concentration and respond to changes in the gradient over a wide range of concentrations.[5]

Caption: Bacterial chemotaxis signaling pathway in response to an attractant.

Chemoattractant Preparation: For-Phe-OMe

N-Formyl-L-phenylalanyl-L-methionine (For-Phe-OMe) is a synthetic peptide that can be used to elicit a chemotactic response in bacteria. Proper preparation of the chemoattractant solution is critical for obtaining reproducible results.

Solubility and Stock Solution Preparation:

For-Phe-OMe, like many peptides, may have limited aqueous solubility. Therefore, it is often necessary to first dissolve it in an organic solvent, such as dimethyl sulfoxide (DMSO), before preparing the final aqueous working solutions.[8]

Protocol for 10 mM For-Phe-OMe Stock Solution:

-

Weighing: Accurately weigh the required amount of For-Phe-OMe powder.

-

Dissolution: Dissolve the powder in a small volume of high-purity DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]

Working Solution Preparation:

Prepare fresh working solutions of For-Phe-OMe by diluting the DMSO stock solution in the appropriate chemotaxis buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.1%) to avoid any solvent-induced effects on bacterial motility or behavior. Always include a vehicle control (chemotaxis buffer with the same final concentration of DMSO) in your experiments.

| Parameter | Recommendation | Rationale |

| Solvent | High-purity DMSO | Ensures complete dissolution of the hydrophobic peptide. |

| Stock Concentration | 1-10 mM | A convenient concentration for preparing a range of working solutions. |

| Storage | -20°C to -80°C in aliquots | Prevents degradation and minimizes freeze-thaw cycles. |

| Final DMSO in Assay | ≤ 0.1% | High concentrations of DMSO can be toxic to bacteria and affect motility. |

Quantitative Analysis of Bacterial Chemotaxis: The Capillary Assay

The capillary assay, also known as the Adler assay, is a classic and quantitative method for measuring bacterial chemotaxis.[10] It measures the number of bacteria that swim into a capillary tube containing a chemoattractant over a specific period.

Caption: Workflow for the quantitative capillary chemotaxis assay.

Detailed Protocol:

-

Bacterial Preparation:

-

Grow bacteria (e.g., E. coli) in a suitable medium (e.g., Tryptone Broth) to the mid-logarithmic phase of growth.

-

Harvest the cells by centrifugation at a low speed (e.g., 2000 x g for 10 minutes).

-

Wash the cell pellet twice with a chemotaxis buffer (e.g., 10 mM potassium phosphate, 0.1 mM EDTA, pH 7.0).[11] This step is crucial to remove components of the growth medium that could act as chemoattractants.

-

Resuspend the final cell pellet in the chemotaxis buffer to a specific cell density (e.g., 10^7 - 10^8 cells/mL).

-

-

Capillary Preparation:

-

Prepare serial dilutions of For-Phe-OMe in chemotaxis buffer. A good starting range to test is 10⁻⁸ M to 10⁻⁴ M. Include a negative control (chemotaxis buffer only) and a vehicle control (chemotaxis buffer with DMSO).

-

Fill 1 µL capillary tubes with the chemoattractant solutions by capillary action.

-

Seal one end of each capillary tube, for example, with paraffin wax.

-

-

Assay Assembly and Incubation:

-

Place the bacterial suspension into the wells of a multi-well plate or small chambers.

-

Insert the open end of a filled capillary tube into the bacterial suspension.

-

Incubate the setup at a constant temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to allow for significant accumulation without saturating the response.[12]

-

-

Quantification:

-

After incubation, carefully remove the capillary tube.

-

Wipe the outside of the capillary with a lint-free tissue to remove any adhering bacteria.

-

Break the capillary into a known volume of buffer and vortex vigorously to release the bacteria.

-

Quantify the number of bacteria by serial dilution and plating on agar plates to count colony-forming units (CFUs). Alternatively, direct counting using a hemocytometer or a Coulter counter can be used.

-

-

Data Analysis:

-

Calculate the number of bacteria that entered the capillary for each concentration of For-Phe-OMe and the controls.

-

Plot the number of accumulated bacteria against the log of the chemoattractant concentration to generate a dose-response curve.

-

Qualitative and Semi-Quantitative Analysis: The Agar Plate Assay

The agar plate assay is a simpler, visual method to assess bacterial chemotaxis.[12] It relies on the ability of motile bacteria to swarm through a semi-solid agar medium towards a chemoattractant.

Detailed Protocol:

-

Plate Preparation:

-

Inoculation and Chemoattractant Application:

-

Inoculate a small volume (1-2 µL) of a mid-log phase bacterial culture into the center of the agar plate.[14]

-

Once the inoculum has been absorbed, spot a small volume (1-2 µL) of the For-Phe-OMe solution (e.g., 1 mM) at a defined distance from the bacterial inoculation point. A negative control (buffer with DMSO) should be spotted on a separate plate or on the opposite side of the same plate.

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 30°C or 37°C) for several hours to days, depending on the bacterial species and its growth rate.

-

-

Observation and Analysis:

-

Chemotaxis towards For-Phe-OMe will be observed as a "swarm" or ring of bacteria migrating from the inoculation point towards the chemoattractant spot.

-

The diameter of the swarm ring can be measured to provide a semi-quantitative assessment of the chemotactic response. A larger and denser swarm towards the chemoattractant compared to the control indicates a positive chemotactic response.[15]

-

Troubleshooting Common Issues in Chemotaxis Assays

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or weak chemotactic response | - Non-motile bacterial strain.- Inactive chemoattractant.- Inappropriate chemoattractant concentration.- Incorrect incubation time or temperature. | - Verify bacterial motility by microscopy.- Prepare fresh For-Phe-OMe solutions.- Test a wider range of concentrations.- Optimize incubation conditions. |

| High background in capillary assay | - Bacterial suspension is too dense.- Capillary opening is too large.- Contamination of chemotaxis buffer. | - Use a lower cell density.- Use standardized capillary tubes.- Use sterile, high-purity reagents for the buffer. |

| Irregular swarm patterns in agar assay | - Uneven agar surface.- Agar concentration is too high or too low.- Contamination. | - Ensure plates are poured on a level surface.- Optimize the agar concentration (typically 0.25-0.4%).- Use aseptic techniques throughout the procedure. |

| High variability between replicates | - Inconsistent pipetting.- Inconsistent incubation times.- Fluctuations in temperature. | - Use calibrated pipettes and practice consistent technique.- Precisely time the start and end of the incubation.- Use a calibrated incubator. |

Conclusion

The study of bacterial chemotaxis using chemoattractants like For-Phe-OMe provides valuable insights into bacterial behavior and physiology. The quantitative capillary assay and the qualitative agar plate assay are powerful tools for this purpose. Success in these assays hinges on careful preparation of reagents, meticulous execution of the protocols, and appropriate controls. By understanding the underlying principles of the chemotaxis signaling pathway and adhering to best practices in experimental design, researchers can obtain reliable and reproducible data to advance our understanding of the microbial world.

References

- Adler, J. (1973). A method for measuring chemotaxis and use of the method to determine optimum conditions for chemotaxis by Escherichia coli. Journal of General Microbiology, 74(1), 77–91. [Link not available in search results]

-

Wikipedia. (n.d.). Chemotaxis assay. Retrieved from [Link]

-

GeeksforGeeks. (2023, September 25). Bacterial Chemotaxis: Mechanisms and Ecological Significance. Retrieved from [Link]

- Schiffmann, E., Corcoran, B. A., & Wahl, S. M. (1975). N-formylmethionyl peptides as chemoattractants for leucocytes.

- Yang, J. J., & Li, Y. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules, 22(11), 1836.

-

EMBL-EBI. (n.d.). N-formyl-L-methionyl-L-leucyl-L-phenylalanine (CHEBI:53490). Retrieved from [Link]

- Doran, J. E., & Mattingly, S. J. (1982). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation.

-

Two Component Signaling System: Bacterial Chemotaxis - Signaling pathway. (2022, July 2). YouTube. Retrieved from [Link]

- Falke, J. J., Bass, R. B., Butler, S. L., Chervitz, S. A., & Danielson, M. A. (1997). The two-component signaling pathway of bacterial chemotaxis: a molecular view of signal transduction by receptors, kinases, and adaptation enzymes. Annual Review of Cell and Developmental Biology, 13, 457–512.

- Spagnuolo, C., et al. (2023). The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers in Immunology, 14, 1195315.

-

Harvard Catalyst. (n.d.). N-Formylmethionine Leucyl-Phenylalanine. Retrieved from [Link]

- Wolfe, A. J., & Berg, H. C. (1989). Migration of chemotactic bacteria in soft agar: role of gel concentration.

- Grasso, G., et al. (1980). Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. Experientia, 36(4), 475-476.

- Yi, T. M., Huang, Y., Simon, M. I., & Doyle, J. (2000). Perfect and Near-Perfect Adaptation in a Model of Bacterial Chemotaxis.

- Rohith, K. (2023). Evaluation of Chemotaxis using Soft Agar Plate Method. International Journal of Scientific Research in Engineering and Management, 7(8).

-

Trotter, C. (2018). Quantitative Capillary Assay. iGEM. Retrieved from [Link]

-

ResearchGate. (n.d.). Troubleshooting Guide for Optimized Chemotaxis Assay. Retrieved from [Link]

-

JoVE. (2023, March 15). Chemotaxis Assay to Examine Microbial Behavior | Protocol Preview. YouTube. Retrieved from [Link]

- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.

-

Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

- Alexandre, G., & Zhulin, I. B. (2001). Relation between chemotaxis and consumption of amino acids in bacteria. Molecular Microbiology, 40(4), 935–945.

-

Chemotaxis | Signaling Pathway in Bacteria. (2017, October 21). YouTube. Retrieved from [Link]

- Verdoes, M., et al. (2012). A Fluorescent Broad-Spectrum Proteasome Inhibitor for Labeling Proteasomes In Vitro and In Vivo. Chemistry & Biology, 19(9), 1163-1173.

- Stabb, E. V., & Visick, K. L. (2013). Observing Chemotaxis in Vibrio fischeri Using Soft Agar Assays in an Undergraduate Microbiology Laboratory.

Sources

- 1. N-formylmethionyl peptides as chemoattractants for leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. E. Coli chemotaxis [chemotaxis.biology.utah.edu]

- 4. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 5. Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Responding to Chemical Gradients: Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perfect and Near-Perfect Adaptation in a Model of Bacterial Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ubiqbio.com [ubiqbio.com]

- 10. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]

- 13. journals.asm.org [journals.asm.org]

- 14. Migration of Chemotactic Bacteria in Soft Agar: Role of Gel Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Chemotaxis using Soft Agar Plate Method – IJSREM [ijsrem.com]

Troubleshooting & Optimization

How to solve For-Phe-OMe solubility issues in aqueous buffer.

Topic: Overcoming Solubility Barriers for N-Formyl-L-phenylalanine methyl ester in Aqueous Buffers

Executive Summary & Molecule Profile

The Challenge: Researchers frequently encounter immediate precipitation ("crashing out") when attempting to introduce For-Phe-OMe (N-Formyl-L-phenylalanine methyl ester) into aqueous buffers like PBS, Tris, or HEPES.[1]

The Science: For-Phe-OMe is a "masked" amino acid.[1]

-

N-terminus: Blocked by a Formyl group (removes positive charge).

-

C-terminus: Blocked by a Methyl Ester (removes negative charge).[1]

-

Side Chain: Benzyl ring (highly hydrophobic).[1]

Without the zwitterionic charges typical of free amino acids, the molecule behaves like a non-polar lipid.[1] It lacks the hydrogen-bonding capacity to overcome the lattice energy of its crystal structure when placed in water.[1] Therefore, direct addition to buffer is chemically impossible.

The "Golden Rule" Protocol

Standard Operating Procedure (SOP) for Aqueous Solubilization

Do not attempt to dissolve the powder directly in buffer.[1] You must use the Solvent Shift Method .[1]

Step 1: Preparation of Master Stock (Organic Phase)

-

Solvent: 100% DMSO (Dimethyl sulfoxide) or Methanol (MeOH).[1]

-

Note: DMSO is preferred for stability; Methanol is preferred if your downstream enzyme is DMSO-sensitive.[1]

-

-

Concentration: Prepare a 100 mM to 200 mM stock solution.

-

Procedure: Vortex vigorously. The solution should be crystal clear.

Step 2: The "Rapid Dispersion" Dilution [1]

-

Goal: Create a metastable supersaturated solution or a stable dilute solution in the assay buffer.

-

The Limit: The final concentration of organic solvent in your assay should generally not exceed 5-10% (v/v) , and the substrate concentration is typically limited to 0.5 – 1.0 mM in the final aqueous mix.[1]

Protocol:

-

Place your aqueous buffer (e.g., Tris-CaCl₂, pH 7.[1]8) on a magnetic stirrer.

-

Set stirring to medium-high (create a visible vortex).

-

Crucial Step: Slowly inject the organic stock (from Step 1) into the center of the vortex using a Hamilton syringe or micropipette.[1]

-

Do not add buffer to the organic stock; always add organic stock to the buffer.

Troubleshooting Guide (Q&A Format)

Q1: I followed the protocol, but the solution turned milky/cloudy immediately. Why? Diagnosis: You exceeded the Solubility Product (Ksp) of the molecule in that specific buffer/solvent ratio. The Fix:

-

Reduce Final Concentration: If you aimed for 5 mM, drop to 1 mM. For-Phe-OMe has a low aqueous solubility ceiling.[1]

-

Check Temperature: Cold buffers decrease solubility.[1] Ensure your buffer is at 25°C or 37°C before mixing.

-

Tyndall Effect: Sometimes micro-precipitates form that are invisible to the eye but scatter UV light, ruining enzymatic assays.[1] Centrifuge the solution at 10,000 x g for 5 mins. If a pellet forms, you have precipitation.[2]

Q2: My enzyme activity is zero. Did the solvent kill it? Diagnosis: Likely solvent denaturation.[1] The Fix:

-

Solvent Swap: If using 10% DMSO, switch to Methanol (often better tolerated by serine proteases like Chymotrypsin).

-

Reduce Organic Load: Titrate the organic solvent down to 2-5%.[1]

-

Control: Run a "Solvent Only" control with a known standard substrate (like BTEE) to verify enzyme viability in that solvent concentration.[1]

Q3: Can I use surfactants to keep it in solution? Diagnosis: Yes, but with caveats. The Fix:

-

Tween-20 / Triton X-100: Adding 0.01% - 0.05% surfactant to the buffer before adding the substrate stock can prevent aggregation.[1]

-

Warning: Surfactants can act as competitive inhibitors or denaturants for some enzymes.[1] Validate this against a standard substrate first.[1]

Visual Workflows

Figure 1: The Solubilization Workflow

Caption: A logical flow for preparing hydrophobic substrates for aqueous assays, minimizing precipitation risks.

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic logic for resolving solubility or activity issues during assay development.

Data Reference: Solvent Compatibility Limits

The following table summarizes the typical limits for For-Phe-OMe solubility and enzyme compatibility.

| Parameter | Recommended Range | Critical Limit (Failure Point) | Notes |

| Stock Concentration | 50 – 200 mM | > 500 mM | High viscosity in DMSO may hamper pipetting.[1] |

| Final Buffer Conc. | 0.1 – 1.0 mM | > 2.0 mM | Highly dependent on pH and temp.[1] |

| DMSO Tolerance | 2% – 5% (v/v) | > 10% (v/v) | Many proteases lose specificity >10% DMSO.[1] |

| Methanol Tolerance | 5% – 10% (v/v) | > 20% (v/v) | Methanol is often preferred for Chymotrypsin.[1] |

| pH Range | 7.0 – 8.0 | < 5.0 or > 9.0 | Ester hydrolysis may occur spontaneously at high pH.[1] |

References

-

Hummel, B. C. (1959). A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin. Canadian Journal of Biochemistry and Physiology.[1]

- Context: Establishes the foundational protocols for spectrophotometric assays of chymotrypsin using ester substrates (specifically BTEE, but the solvent protocols apply to For-Phe-OMe).

-

Sigma-Aldrich (Merck). Product Information: N-Formyl-L-phenylalanine methyl ester.[1][1]

- Context: Provides physicochemical data confirming solubility in organic solvents (DMSO/MeOH)

-

Worthington Biochemical Corporation. Chymotrypsin Assay Manual.[1]

- Context: Detailed SOP for handling hydrophobic ester substrates in aqueous buffers containing methanol.

Sources

Technical Support Center: Minimizing Racemization in Phe-Phe-OMe Synthesis

<Step>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you minimize racemization during the synthesis of Phenylalanine-Phenylalanine-methyl ester (Phe-Phe-OMe). Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant issue in Phe-Phe-OMe synthesis?

A: Racemization is the conversion of a stereochemically pure substance (like an L-amino acid) into a mixture of enantiomers (both L and D forms).[1][2] In the context of Phe-Phe-OMe synthesis, this means that the desired L-Phe-L-Phe-OMe can be contaminated with the diastereomer D-Phe-L-Phe-OMe. This is problematic because the biological activity of peptides is highly dependent on their specific three-dimensional structure.[3] The presence of diastereomeric impurities can drastically reduce a peptide's efficacy or introduce unintended biological effects, and these impurities can be challenging to separate from the target molecule.[3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A: The most common pathway for racemization during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[1][3][4] The activated carboxyl group of the N-protected phenylalanine cyclizes to form this intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be removed by a base, leading to a loss of stereochemical integrity. Subsequent attack by the amino group of the second phenylalanine residue can then occur from either side of this planar intermediate, resulting in a mixture of L-L and D-L dipeptides.[1]

Q3: Which amino acids are particularly susceptible to racemization?

A: While any chiral amino acid can undergo racemization, some are more prone to it under typical synthesis conditions. Phenylalanine (Phe) is known to be susceptible to racemization.[3] Other highly susceptible amino acids include Histidine (His) and Cysteine (Cys).[3][5]

Q4: How do coupling reagents influence racemization?

A: The choice of coupling reagent is a critical factor.[4] Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[6] Uronium/aminium-based reagents such as HBTU and HATU are generally more efficient and can reduce racemization by promoting faster peptide bond formation, which outcompetes the rate of oxazolone formation.[1][7] However, even these reagents can cause racemization, especially in the presence of a strong base.[4]

Q5: What is the role of additives in suppressing racemization?

A: Additives are crucial for minimizing racemization, especially when using carbodiimide coupling reagents.[6][8] Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester.[4][8] This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate, thereby preserving the stereochemical integrity of the amino acid.[8] Oxyma is a particularly effective and non-explosive alternative to HOBt and HOAt.[9]

Troubleshooting Guide: High Diastereomeric Impurity in Phe-Phe-OMe

| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |

| High percentage of D-Phe-L-Phe-OMe detected by chiral HPLC. | Inappropriate Coupling Reagent/Lack of Additive: Using a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive. | Solution: Always use carbodiimides in conjunction with an additive like HOBt, HOAt, or Oxyma.[6] For challenging couplings, consider using a uronium/aminium reagent such as HATU or HCTU, which are known for lower racemization rates.[1][7]Rationale: Additives form active esters that are less susceptible to oxazolone formation, the primary racemization pathway.[4][8] Uronium/aminium reagents promote rapid amide bond formation, kinetically disfavoring the racemization process.[1] |

| Excessive or Strong Base: Using a strong, non-hindered base like Diisopropylethylamine (DIPEA) or using it in excess. | Solution: Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4][9] Use the minimum amount of base necessary for the reaction to proceed.[3]Rationale: Stronger bases can more readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[4] Sterically hindered bases are less likely to cause this deprotonation. | |

| Elevated Reaction Temperature: Performing the coupling reaction at room temperature or higher. | Solution: Lower the reaction temperature to 0°C.[3][6]Rationale: Higher temperatures increase the rate of all reactions, including the undesirable racemization side reaction.[3] By lowering the temperature, you can slow down the rate of racemization relative to the desired peptide bond formation. | |

| Prolonged Activation Time: Allowing the N-protected phenylalanine to be in its activated state for an extended period before adding the second amino acid. | Solution: Minimize the pre-activation time. Add the coupling reagent to the mixture of the protected amino acid and additive immediately before adding it to the second amino acid component.[4]Rationale: A longer activation time provides more opportunity for the activated amino acid to cyclize into the oxazolone intermediate and subsequently racemize.[4] | |

| Solvent Polarity: Using a highly polar solvent. | Solution: If reagent solubility permits, consider using a less polar solvent.[3][6]Rationale: The polarity of the solvent can influence the rate of racemization, with less polar solvents sometimes helping to reduce it.[3] However, solvent choice is often dictated by the solubility of the reactants. |

Experimental Protocols & Methodologies

Protocol 1: Low-Racemization Coupling for Phe-Phe-OMe Synthesis

This protocol is designed to minimize racemization during the solution-phase synthesis of Boc-Phe-Phe-OMe.

Materials:

-

Boc-L-Phe-OH

-

H-L-Phe-OMe·HCl

-

Diisopropylcarbodiimide (DIC)

-

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

-

N-methylmorpholine (NMM)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Standard workup and purification reagents

Procedure:

-

In a round-bottom flask, dissolve H-L-Phe-OMe·HCl (1.0 equivalent) in DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add NMM (1.1 equivalents) dropwise and stir for 15 minutes.

-

In a separate flask, dissolve Boc-L-Phe-OH (1.05 equivalents) and Oxyma (1.1 equivalents) in DCM or DMF.

-

Add DIC (1.1 equivalents) to the Boc-L-Phe-OH/Oxyma solution and stir for 1-2 minutes for pre-activation.

-

Immediately add the activated Boc-L-Phe-OH solution to the H-L-Phe-OMe solution at 0°C.

-

Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, proceed with a standard aqueous workup and purify the crude product by flash column chromatography.

Protocol 2: Chiral HPLC Analysis of Phe-Phe-OMe Diastereomers

This method is crucial for quantifying the extent of racemization.[10]

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: Chiral stationary phase, for example, an amylose-based column like Chiralpak AD-H (250 x 4.6 mm, 5 µm).[10]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[10]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Column Temperature: 25°C

Sample Preparation:

-

Dissolve the purified Phe-Phe-OMe in the mobile phase to a concentration of approximately 1 mg/mL.[10]

Data Analysis:

-

The percentage of each diastereomer (L-Phe-L-Phe-OMe and D-Phe-L-Phe-OMe) is determined by the area normalization of their respective peaks in the chromatogram.[10]

Visualizing the Science Behind Racemization

To better understand the processes involved, the following diagrams illustrate the key mechanism of racemization and a decision-making workflow for minimizing it.

Caption: Mechanism of racemization via oxazolone formation.

Caption: Troubleshooting workflow for minimizing racemization.

References

-

Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 11, 2026, from [Link]

-

Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 11, 2026, from [Link]

-

Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]

-

Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

-

Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989. [Link]

-

Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(10), 1543-1557. [Link]

-

Barone, V., et al. (1995). Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe. Biopolymers, 36(4), 485-496. [Link]

-

Sansone, F., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(21), 5136. [Link]

-

Tam, J. P., & Lu, Y. A. (1995). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of the American Chemical Society, 117(49), 12058-12063. [Link]

-

Asgari, F., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 17(1), 135-149. [Link]

-

Kumar, S., et al. (2012). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Medicinal Chemistry Research, 21(9), 2325-2331. [Link]

-

Kumar, S., et al. (2012). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Acta Poloniae Pharmaceutica, 69(3), 459-465. [Link]

-

Harada, N. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 24(10), 1939. [Link]

-

Regalado, E. L., et al. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Journal of Chromatography A, 1258, 157-166. [Link]

-

Péter, A., et al. (1998). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Journal of Chromatography A, 828(1-2), 177-187. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Capping strategies to minimize deletion products in peptide synthesis.

A Guide to Minimizing Deletion Products for Researchers and Drug Development Professionals

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that achieving high purity in synthetic peptides is paramount. One of the most common and frustrating impurities encountered are deletion sequences, which arise from incomplete coupling reactions. This guide provides an in-depth exploration of capping strategies, a critical step to mitigate the formation of these deletion products. We will delve into the mechanisms, present actionable troubleshooting guides, and offer detailed protocols to enhance the success of your peptide synthesis campaigns.

The "Why": Understanding the Origin of Deletion Peptides

In an ideal SPPS cycle, every N-terminal amine on the growing peptide chains couples with the incoming activated amino acid. However, factors such as steric hindrance, peptide aggregation, or suboptimal reaction conditions can lead to incomplete coupling.[1] If these unreacted amines are not addressed, they remain free to couple with the amino acid in the next cycle. This results in a peptide chain that is missing a specific amino acid—a "deletion sequence." These impurities are often difficult to separate from the target peptide due to their similar physicochemical properties, leading to lower final purity and yield.[2]

The diagram below illustrates the pathway leading to the formation of a deletion peptide when an unreacted amine is left uncapped.

Caption: Workflow illustrating the formation of a deletion peptide from an incomplete coupling reaction.

The "How": The Capping Mechanism

Capping is a deliberate chemical step to permanently block these unreacted N-terminal amines. This is typically achieved through acetylation, which introduces an acetyl group onto the amine.[3] The resulting N-acetylated peptide chain is chemically inert ("terminated") and will not participate in subsequent coupling reactions. This ensures that any peptide chains that failed to couple at a given step are prevented from reacting further, simplifying the final purification process as the capped, truncated peptides are easier to separate from the full-length product.[4]

The diagram below shows the action of a capping agent on an unreacted amine.

Caption: The mechanism of capping, where an unreacted amine is permanently blocked.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of capping in SPPS?

The main goal of capping is to permanently block any unreacted primary and secondary amines that failed to couple with the activated amino acid.[2] By acetylating these free amines, you prevent them from reacting in subsequent coupling cycles. This is crucial for minimizing the formation of deletion sequences, which are peptides missing one or more amino acids and are often difficult to separate from the desired full-length peptide, thereby reducing final purity.[2][5]

Q2: When should I perform a capping step?

Capping is typically performed immediately after the amino acid coupling step if monitoring indicates the presence of unreacted amines.[4] It is especially recommended for:

-

Long or difficult sequences: The probability of incomplete coupling increases with peptide length and with sequences known to aggregate.[6]

-

Syntheses where high purity is critical: For therapeutic or diagnostic applications, minimizing impurities is essential.

-

After a positive Kaiser test post-coupling: If a qualitative test like the Kaiser test shows a positive result (blue/purple beads) after the coupling reaction, it confirms the presence of free amines, and a capping step is warranted.[5]

Q3: Can the capping step be skipped?

While it is possible to skip capping, it is generally not recommended, particularly for long or known difficult sequences.[2] If coupling efficiency is consistently near 100%, the number of unreacted sites will be minimal. However, for ensuring the highest possible purity of the final product, capping serves as a critical quality control step to remove potential deletion impurities from the reaction pathway.[7][8]

Q4: What are the standard reagents used for capping?

The most common capping solution consists of acetic anhydride as the acetylating agent and a base, such as pyridine or N,N-diisopropylethylamine (DIPEA) , in a solvent like N,N-dimethylformamide (DMF) .[9] A typical mixture might involve 50 equivalents of acetic anhydride and 50 equivalents of pyridine relative to the resin's substitution.[9]

Q5: How do I monitor the completion of the capping reaction?

The completion of the capping reaction is most reliably monitored using the Kaiser test (or ninhydrin test).[2][9] This colorimetric test detects free primary amines.

-

Negative Result (Yellow/Colorless): Indicates that all free amines have been successfully capped.[2]

-

Positive Result (Blue/Purple): Signifies that unreacted amines are still present, and the capping step should be repeated.[2]

Q6: Are there alternatives to acetic anhydride for capping?

Yes, several alternatives exist, which can be useful if acetic anhydride is unavailable or if side reactions are a concern.[2]

-

Propionic Anhydride: Can be used similarly to acetic anhydride and will add a propionyl group instead of an acetyl group.[10]

-

Activated Acetic Acid: Using acetic acid with a coupling agent like HBTU/DIPEA provides a milder alternative.[2]

-

N-acetylimidazole: Another effective acetylating agent.[2]

-

For 2-chlorotrityl chloride resin: A mixture of DCM/MeOH/DIPEA is often used to cap any remaining reactive chloride groups after loading the first amino acid.[11]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test After Capping | 1. Incomplete Capping Reaction: Insufficient reaction time or reagent excess. 2. Degraded Capping Reagent: Acetic anhydride may have hydrolyzed over time. 3. Inefficient Mixing: The resin was not fully suspended during the reaction. 4. False Positive: Overheating during the Kaiser test can cause Fmoc-deprotection, leading to a false positive.[2] | 1. Repeat the Capping Step: Wash the resin with DMF and repeat the procedure, ensuring adequate agitation.[2][9] 2. Use Fresh Reagents: Always prepare the capping solution immediately before use.[2] 3. Ensure Proper Agitation: Gently shake or vortex the reaction vessel to keep the resin suspended.[2] 4. Careful Heating: When performing the Kaiser test, heat the sample gently (e.g., 100°C for 5 minutes) to avoid premature deprotection.[2] |

| Low Final Peptide Purity Despite Capping | 1. Inefficient Capping: Even with capping, a small percentage of amines might remain unreacted, especially with sterically hindered sequences. 2. Side Reactions During Capping: The capping reagents may cause unwanted modifications to sensitive amino acid side chains. | 1. Optimize Capping Conditions: Increase the excess of capping reagents or the reaction time. Confirm completion with a negative Kaiser test.[2] 2. Consider Alternative Reagents: If specific amino acids are suspected of undergoing side reactions, switch to a milder capping condition or an alternative reagent (see Table 1).[2] |

| Side Reactions Observed After Capping | 1. Base-catalyzed Side Reactions: Pyridine, being a strong base, can sometimes catalyze unwanted reactions. 2. Modification of Sensitive Residues: Certain amino acid side chains might be susceptible to acetylation. | 1. Substitute the Base: Replace pyridine with a less nucleophilic base like DIPEA.[9] 2. Use Milder Conditions: Employ an activated acetic acid protocol, which can be gentler on sensitive sequences.[2] |

Data Summary: Comparison of Common Capping Methods

| Capping Reagent/Method | Typical Composition | Reaction Time | Advantages | Disadvantages |

| Acetic Anhydride / Pyridine | Ac₂O / Pyridine in DMF[2] | 30 minutes[2][9] | Highly effective, widely used, and cost-effective. | Pyridine has a strong odor; can potentially lead to side reactions due to its basicity.[2] |

| Acetic Anhydride / DIPEA | Ac₂O / DIPEA in DMF[12] | 20-30 minutes | DIPEA is less nucleophilic than pyridine, reducing the risk of certain side reactions. | Can be less effective than pyridine for sterically hindered amines. |

| Activated Acetic Acid | Acetic Acid / HBTU / DIPEA in DMF[2] | 30 minutes | Milder conditions, suitable for sensitive sequences.[2] | More expensive due to the use of coupling reagents. |

| Propionic Anhydride | Propionic Anhydride / Pyridine or DIPEA in DMF[10] | 30 minutes | Effective alternative when acetic anhydride is restricted or unavailable.[10] | Introduces a propionyl cap, which may not be desirable for all applications. |

Experimental Protocols

Protocol 1: Standard Capping with Acetic Anhydride and Pyridine

This protocol describes the standard procedure for capping unreacted amines on the resin.

-

Resin Washing: After the coupling step, filter the resin and wash it thoroughly with DMF (3 x 10 mL per gram of resin) to remove residual coupling reagents and by-products.[9]

-

Preparation of Capping Solution: Prepare the capping solution fresh immediately before use. A common formulation is a mixture of acetic anhydride and pyridine in DMF. For 1 gram of resin with a loading of 0.5 mmol/g, you would use 25 mmol of acetic anhydride and 25 mmol of pyridine (50 equivalents each).[9]

-

Capping Reaction: Add the capping solution to the washed resin, ensuring the resin is fully suspended. Gently agitate the mixture at room temperature for 30 minutes.[7][9]

-

Washing: Filter the resin and wash it thoroughly with DMF (3-4 times) to remove excess capping reagents and by-products.[7][9]

-

Verification: Perform a Kaiser test (see Protocol 2) to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.[9]

Protocol 2: The Kaiser Test (Ninhydrin Test)

This protocol outlines the steps to detect the presence of free primary amines on the resin.

-